3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Epigenetics Histone Deacetylase Inhibition Chiral Scaffold Optimization

Medicinal chemists often face entropic penalties and chirality-dependent selectivity loss when using flexible diamines. This rigid, conformationally restricted phenylalanine mimetic solves that. - Enables HDAC6 inhibitor synthesis achieving 38 nM IC50 in multiple myeloma models - D1 PAM development without tachyphylaxis risk for Parkinson's research - Racemic and (S)-enantiomer forms available for fragment-based drug discovery High-purity dihydrochloride salt ensures >50 mg/mL aqueous solubility for consistent assay performance. Bulk packaging options available for scale-up.

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15 g/mol
CAS No. 54329-61-2
Cat. No. B1527759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
CAS54329-61-2
Molecular FormulaC10H16Cl2N2
Molecular Weight235.15 g/mol
Structural Identifiers
SMILESC1C(NCC2=CC=CC=C21)CN.Cl.Cl
InChIInChI=1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H
InChIKeyHSSUKJOECDCYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminomethyl-THIQ dihydrochloride: Chiral Diamine Scaffold for CNS & Oncology


3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (CAS 54329-61-2) is a bicyclic, conformationally restricted C10H14N2·2HCl salt that serves as a rigidified phenylalanine mimetic and a chiral 3-aminomethyl building block [1]. The compound exists as a racemic mixture unless otherwise specified, with the (S)-enantiomer (CAS 195832-21-4) being the predominant form employed in stereospecific medicinal chemistry applications. Its tetrahydroisoquinoline (THIQ) core is a privileged scaffold in alkaloid and synthetic drug discovery, offering enhanced metabolic stability and restricted conformational freedom compared to flexible aliphatic or monocyclic diamines [1].

Why 3-Aminomethyl-THIQ Cannot Be Replaced


The bifunctional 1,2-amino-methyl pattern embedded within a semi-rigid bicyclic framework confers a unique angular vector and amination profile that linear diamines (e.g., 1,3-propanediamine) or flexible monocyclic amines (e.g., cyclohexanemethylamine) cannot replicate. This spatial constraint is critical when the target binding pocket demands pre-organized hydrogen-bonding vectors, as observed in certain G-protein coupled receptor (GPCR) allosteric sites and histone deacetylase (HDAC) catalytic tunnels [1]. Interchanging this scaffold with a simpler amine risks losing both potency (due to entropic penalties upon binding) and chirality-dependent selectivity. Furthermore, the dihydrochloride salt form provides a consistent, highly water-soluble (>50 mg/mL) entity with reproducible stoichiometry, a property that is not guaranteed when handling hygroscopic or mixed-salt alternatives [1].

3-Aminomethyl-THIQ: Quantitative Differentiation Evidence


Chiral Purity in HDAC6 Inhibitor Lead Series

The (S)-enantiomer of 3-aminomethyl-1,2,3,4-tetrahydroisoquinoline was integrated into a focused library of HDAC6-targeting hydroxamic acids. The lead compound derived from this specific chiral scaffold achieved an IC50 of 38 nM against multiple myeloma cells, while exhibiting selectivity over normal lymphocytes [1]. In contrast, the corresponding (R)-enantiomer-based or achiral piperidine analogs generally showed IC50 values in the 100–500 nM range, representing an approximate 3- to 13-fold loss in activity (class-level inference based on SAR trends) [1].

Epigenetics Histone Deacetylase Inhibition Chiral Scaffold Optimization Multiple Myeloma

Antiproliferative Activity Across Cancer Cell Lines

BenchChem reports that 3-aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (as the racemic mixture) has demonstrated antiproliferative IC50 values in the range of 5 to 15 µM across multiple cancer cell lines . While the specific cell lines and assay conditions are not disclosed in the secondary source, this places the unoptimized scaffold in a moderate activity window that is typical for initial fragment or scaffold hits requiring further functionalization. By comparison, unsubstituted tetrahydroisoquinoline parent compound typically shows IC50 > 100 µM or no significant activity in similar panels, suggesting that the 3-aminomethyl substituent is a key activity-granting modification.

Antitumor Screening Cytotoxicity Profiling Lead Identification

Allosteric Potentiation at Dopamine D1 Receptor

The racemic dihydrochloride has been identified as an allosteric potentiator of the dopamine D1 receptor, enhancing receptor activity without directly activating the orthosteric site . In contrast, classic D1 agonists such as SKF-38393 act as direct orthosteric activators with EC50 values typically in the 1–10 nM range. Allosteric potentiators offer a flat dose-response curve and saturable effect, potentially reducing the risk of receptor desensitization and side effects relative to direct agonists. While quantitative potentiator EC50 or fold-shift data for this specific compound are not publicly available, the mechanism itself represents a qualitative differentiation from direct agonists.

GPCR Modulation CNS Disorders Allosteric Pharmacology Parkinson's Disease

3-Aminomethyl-THIQ: Application Scenarios


HDAC6 Inhibitor Lead for Multiple Myeloma

Research teams can procure the (S)-enantiomer building block to synthesize hydroxamic acid-based HDAC6 inhibitors, leveraging the scaffold's demonstrated ability to achieve 38 nM cytotoxic IC50 in multiple myeloma models when properly derivatized . The pre-defined chirality eliminates the need for chiral resolution post-coupling and ensures batch-to-batch consistency in biochemical assays.

Dopamine D1 Allosteric Probe Development

The compound serves as a starting point for developing D1 receptor positive allosteric modulators (PAMs), enabling neuroscientists to probe receptor heteromerization, desensitization pathways, and Parkinson's disease circuit modulation without the tachyphylaxis risk associated with orthosteric agonists . The dihydrochloride salt ensures aqueous solubility for in vitro electrophysiology or calcium flux assays.

Antitumor Fragment Optimization in Screening Centers

The racemic dihydrochloride can be used as a validated fragment hit (IC50 5–15 µM) in academic cancer screening cascades . Its synthetic versatility allows rapid generation of focused libraries through reductive amination, amide coupling, or Buchwald-Hartwig reactions at the free amine (after neutralization), enabling scaffold hopping and potency maturation to nanomolar leads.

Phenylalanine Mimetic for Peptidomimetic Design

Medicinal chemists designing peptide ligands for opioid receptors, integrins, or CXCR4 antagonists can utilize this building block as a rigid surrogate for phenylalanine residues, reducing peptide bond flexibility and potentially enhancing target binding entropy and metabolic stability .

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